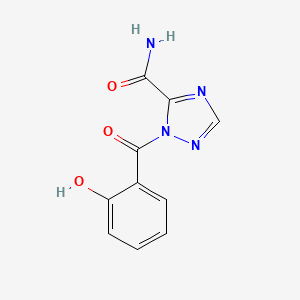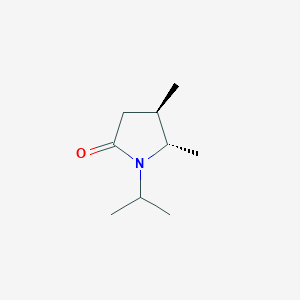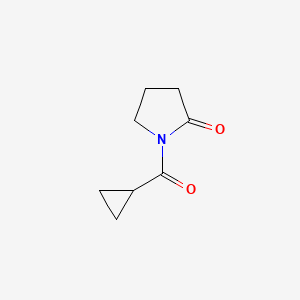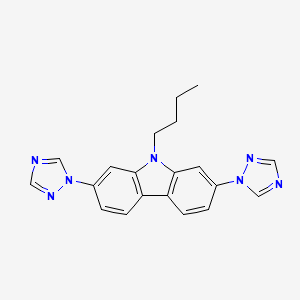
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals and other chemical industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of salicylamide with appropriate reagents to form the triazole ring, followed by further functionalization to introduce the hydroxybenzoyl and carboxamide groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that minimize waste and reduce production costs. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxybenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzoyl group can yield quinones, while reduction of the triazole ring can produce various triazoline derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-thiol: Contains a thiol group instead of a carboxamide group.
Uniqueness
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .
Eigenschaften
CAS-Nummer |
62735-30-2 |
|---|---|
Molekularformel |
C10H8N4O3 |
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
2-(2-hydroxybenzoyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c11-8(16)9-12-5-13-14(9)10(17)6-3-1-2-4-7(6)15/h1-5,15H,(H2,11,16) |
InChI-Schlüssel |
SVBOYMQYPVFLFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N2C(=NC=N2)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876863.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)



![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)

![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)

![4-Ethyl-2-hydroxybenzo[d]oxazole](/img/structure/B12876911.png)




